molecular formula C15H16ClN3O3 B056908 1,3,5-Triazine, 2-chloro-4-(2-oxiranylmethoxy)-6-(2,4,6-trimethylphenoxy)- CAS No. 125025-92-5

1,3,5-Triazine, 2-chloro-4-(2-oxiranylmethoxy)-6-(2,4,6-trimethylphenoxy)-

Cat. No. B056908
M. Wt: 321.76 g/mol
InChI Key: YHFMAXJNKLYVON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3,5-Triazine, 2-chloro-4-(2-oxiranylmethoxy)-6-(2,4,6-trimethylphenoxy)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of 1,3,5-Triazine, 2-chloro-4-(2-oxiranylmethoxy)-6-(2,4,6-trimethylphenoxy)- is not fully understood, but studies have suggested that it may inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound may also act as a drug delivery system by encapsulating drugs and releasing them in a controlled manner.

Biochemical And Physiological Effects

Studies have reported that 1,3,5-Triazine, 2-chloro-4-(2-oxiranylmethoxy)-6-(2,4,6-trimethylphenoxy)- has low toxicity and does not cause significant biochemical or physiological effects in vitro. However, more studies are needed to determine the long-term effects of this compound in vivo.

Advantages And Limitations For Lab Experiments

The advantages of using 1,3,5-Triazine, 2-chloro-4-(2-oxiranylmethoxy)-6-(2,4,6-trimethylphenoxy)- in lab experiments include its low toxicity, potential anticancer activity, and ability to encapsulate and release drugs in a controlled manner. However, the limitations of using this compound in lab experiments include its limited solubility in water and potential for degradation over time.

Future Directions

There are several future directions for the study of 1,3,5-Triazine, 2-chloro-4-(2-oxiranylmethoxy)-6-(2,4,6-trimethylphenoxy)-. These include:
1. Further studies to understand the mechanism of action of this compound and its potential applications in medicinal chemistry.
2. Development of new drug delivery systems using 1,3,5-Triazine, 2-chloro-4-(2-oxiranylmethoxy)-6-(2,4,6-trimethylphenoxy)-.
3. Study of the potential environmental applications of this compound, including its ability to remove heavy metals from water.
4. Development of new materials using 1,3,5-Triazine, 2-chloro-4-(2-oxiranylmethoxy)-6-(2,4,6-trimethylphenoxy)-, including polymers and coatings.
5. Further studies to determine the long-term effects of this compound in vivo.
Conclusion
In conclusion, 1,3,5-Triazine, 2-chloro-4-(2-oxiranylmethoxy)-6-(2,4,6-trimethylphenoxy)- is a chemical compound that has shown promising results in scientific research for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications.

Scientific Research Applications

1,3,5-Triazine, 2-chloro-4-(2-oxiranylmethoxy)-6-(2,4,6-trimethylphenoxy)- has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has shown promising results as an anticancer agent, with studies reporting its ability to inhibit the growth of cancer cells. 1,3,5-Triazine, 2-chloro-4-(2-oxiranylmethoxy)-6-(2,4,6-trimethylphenoxy)- has also been studied for its potential application as a drug delivery system due to its ability to encapsulate and release drugs in a controlled manner. In material science, this compound has been studied for its potential application in the development of new materials, including polymers and coatings. In environmental science, 1,3,5-Triazine, 2-chloro-4-(2-oxiranylmethoxy)-6-(2,4,6-trimethylphenoxy)- has been studied for its ability to remove heavy metals from water.

properties

CAS RN

125025-92-5

Product Name

1,3,5-Triazine, 2-chloro-4-(2-oxiranylmethoxy)-6-(2,4,6-trimethylphenoxy)-

Molecular Formula

C15H16ClN3O3

Molecular Weight

321.76 g/mol

IUPAC Name

2-chloro-4-(oxiran-2-ylmethoxy)-6-(2,4,6-trimethylphenoxy)-1,3,5-triazine

InChI

InChI=1S/C15H16ClN3O3/c1-8-4-9(2)12(10(3)5-8)22-15-18-13(16)17-14(19-15)21-7-11-6-20-11/h4-5,11H,6-7H2,1-3H3

InChI Key

YHFMAXJNKLYVON-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)OC2=NC(=NC(=N2)OCC3CO3)Cl)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)OC2=NC(=NC(=N2)OCC3CO3)Cl)C

Other CAS RN

125025-92-5

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mechanically stirred solution of 50 g (0.155 mol) 2,4-dichloro-6-(2,4,6-trimethylphenoxy)-1,3,5-triazine in 170 ml dichloromethane, cooled to 0°.varies.10° C., was added 26.38 g (0.356 mol) 2,3-epoxy-1-propanol in one portion. Aqueous sodium hydroxide (50% solution; 14.26 g) was added to the mixture dropwise with stirring over about 25 minutes maintaining the reaction temperature between 0° and 10° C. and preferably around 0°-5° C. After stirring an additional 30 minutes, the reaction mixture was allowed to warm slowly to room temperature. The dichloromethane layer was washed with distilled water until neutral and dried over magnesium sulfate. The reaction product was found by proton nuclear magnetic resonance to be 2-chloro-4-glycidoxy-6-(2,4,6-trimethylphenoxy)-1,3,5-triazine.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One
Quantity
26.38 g
Type
reactant
Reaction Step Two
Quantity
14.26 g
Type
reactant
Reaction Step Three

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